molecular formula C19H22N4O2 B14115836 tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate

tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate

Cat. No.: B14115836
M. Wt: 338.4 g/mol
InChI Key: MXLUUHKUEZBNLK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate: is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Coupling with the Aminophenylcarbamate: The final step involves coupling the benzimidazole derivative with an aminophenylcarbamate under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • 5-tert-Butyl-2-hydroxybenzaldehyde
  • 2-tert-Butyl-6-(4,5-diphenyl-1H-imidazol-2-yl)phenol

Uniqueness

What sets tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate apart from similar compounds is its unique combination of the benzimidazole core with the tert-butyl and aminophenylcarbamate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl N-[2-[(6-methyl-1H-benzimidazol-2-yl)amino]phenyl]carbamate

InChI

InChI=1S/C19H22N4O2/c1-12-9-10-15-16(11-12)22-17(21-15)20-13-7-5-6-8-14(13)23-18(24)25-19(2,3)4/h5-11H,1-4H3,(H,23,24)(H2,20,21,22)

InChI Key

MXLUUHKUEZBNLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)NC3=CC=CC=C3NC(=O)OC(C)(C)C

Origin of Product

United States

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